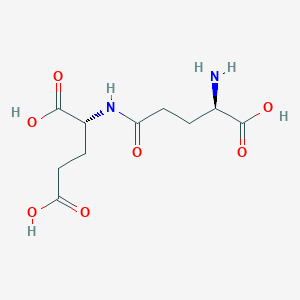

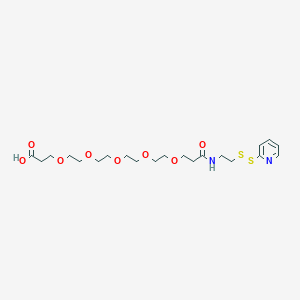

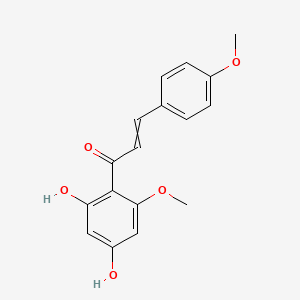

![molecular formula C26H28Cl2F2N2 B12427903 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)

1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Flunarizine hydrochloride is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is primarily used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy . This compound is known for its ability to inhibit the influx of extracellular calcium through myocardial and vascular membrane pores, thereby reducing smooth muscle spasm and improving blood flow .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Flunarizine hydrochloride can be synthesized through a multi-step process involving the reaction of 1-(bis(4-fluorophenyl)methyl)piperazine with cinnamyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, flunarizine hydrochloride is often produced by dissolving the compound in an alcoholic solution, followed by the addition of activated carbon for decolorization. The solution is then filtered, and the filtrate is collected and crystallized to obtain the pure compound .

Types of Reactions:

Oxidation: Flunarizine hydrochloride can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to its corresponding amine derivatives under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Applications De Recherche Scientifique

Flunarizine hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Flunarizine hydrochloride exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the calcium channels, leading to a decrease in intracellular calcium levels. The reduction in calcium inhibits the contractile processes of smooth muscle cells, causing dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure . Additionally, flunarizine hydrochloride has calmodulin binding properties and histamine H1 blocking activity, which contribute to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Cinnarizine: Another calcium channel blocker used primarily for the treatment of motion sickness and vertigo.

Cetirizine dihydrochloride: An antihistamine with some calcium channel blocking activity, used mainly for the treatment of allergies.

Flunarizine hydrochloride stands out due to its broader therapeutic applications and unique mechanism of action involving multiple pathways .

Propriétés

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2.2ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;;/h1-15,26H,16-20H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKMOPXNWTYEHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

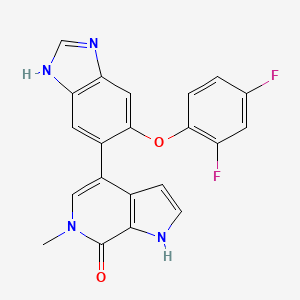

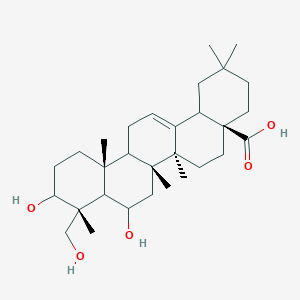

![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)